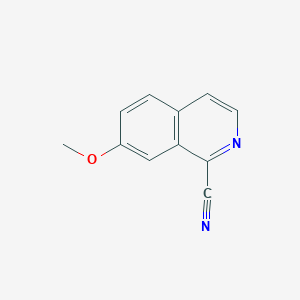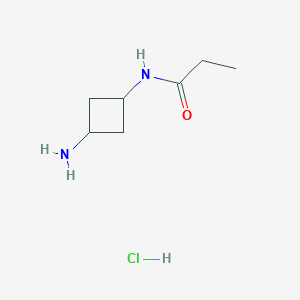
N-(3-aminocyclobutyl)propanamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminocyclobutyl)propanamide;hydrochloride: is a chemical compound with the molecular formula C₇H₁₅ClN₂O It is a hydrochloride salt form of N-(3-aminocyclobutyl)propanamide, which is characterized by the presence of an aminocyclobutyl group attached to a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminocyclobutyl)propanamide;hydrochloride typically involves the following steps:
Cyclobutylamine Formation: The initial step involves the formation of cyclobutylamine through the reduction of cyclobutanone using a reducing agent such as lithium aluminum hydride (LiAlH₄).
Amidation Reaction: The cyclobutylamine is then reacted with acryloyl chloride in the presence of a base like triethylamine to form N-(3-aminocyclobutyl)propanamide.
Hydrochloride Salt Formation: Finally, the N-(3-aminocyclobutyl)propanamide is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N-(3-aminocyclobutyl)propanamide;hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Oxo derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted amine derivatives
科学的研究の応用
N-(3-aminocyclobutyl)propanamide;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
作用機序
The mechanism of action of N-(3-aminocyclobutyl)propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application.
類似化合物との比較
- N-(3-aminocyclobutyl)acetamide
- N-(3-aminocyclobutyl)butanamide
- N-(3-aminocyclobutyl)pentanamide
Comparison: N-(3-aminocyclobutyl)propanamide;hydrochloride is unique due to its specific structure, which includes a propanamide backbone and an aminocyclobutyl group. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, the length of the carbon chain in the amide group can influence the compound’s reactivity, solubility, and biological activity. The hydrochloride salt form also enhances its stability and solubility in aqueous solutions, making it more suitable for certain applications.
特性
分子式 |
C7H15ClN2O |
|---|---|
分子量 |
178.66 g/mol |
IUPAC名 |
N-(3-aminocyclobutyl)propanamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-2-7(10)9-6-3-5(8)4-6;/h5-6H,2-4,8H2,1H3,(H,9,10);1H |
InChIキー |
UCTUUSJDDYGYAZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1CC(C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,7-Dichlorobenzo[c]isoxazole](/img/structure/B11909733.png)

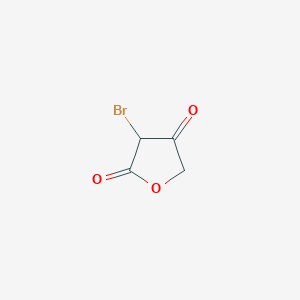

![3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11909747.png)
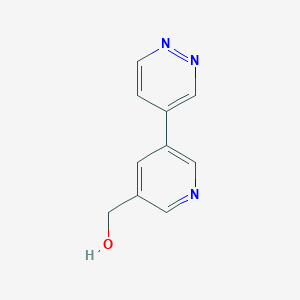
![5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B11909755.png)
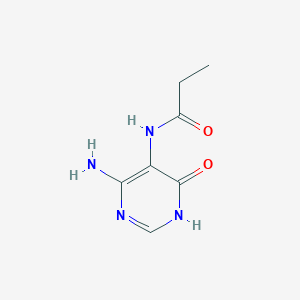

![4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B11909765.png)
